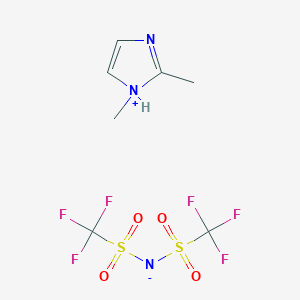

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide; 98%

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

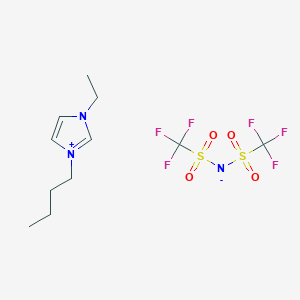

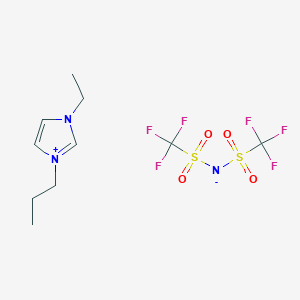

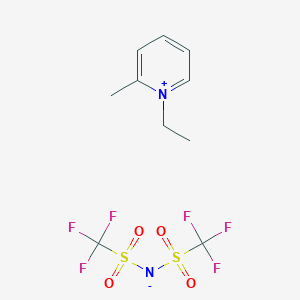

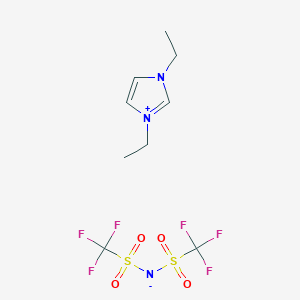

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide, also known as DMI-TFSI, is an ionic liquid composed of two organic cations and two anions. It is a colorless, odorless, and non-flammable liquid at room temperature . It has a CAS No. of 353239-12-0 and a chemical formula of C7H9F6N3O4S2 .

Synthesis Analysis

The synthesis pathway for 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide involves the reaction of 1,2-dimethylimidazole with trifluoromethanesulfonic anhydride in the presence of a base. The reaction steps are as follows:

Molecular Structure Analysis

The unique properties of 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide are due to its ionic structure. The two cations, 1,2-dimethylimidazolium and trifluoromethylsulfonyl, are held together by ionic interaction. The cations are able to form hydrogen bonds with the anions, which results in the formation of a stable ionic liquid .

Chemical Reactions Analysis

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide is a versatile reagent that has been widely used in various scientific fields such as organic synthesis, catalysis, and materials science due to its unique properties such as its low vapor pressure, high thermal stability, and good solubility.

Physical And Chemical Properties Analysis

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide has a molecular weight of 377.28, a melting point below room temperature, a viscosity of 106 cP at 25 °C, and a conductivity of 1.08 mS/cm at 25 °C . It is a colorless, odorless, and non-flammable liquid at room temperature and has a melting point of -51 °C.

科学的研究の応用

Electrolytes in Battery Manufacturing

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide: is utilized as an electrolyte in battery manufacturing due to its high ionic conductivity and thermal stability . Its non-volatility and ability to operate at high temperatures make it suitable for advanced battery technologies, including lithium/sodium ion batteries.

Dye-Sensitized Solar Cells

This compound finds application in dye-sensitized solar cells (DSSCs) as a component of the electrolyte . Its ionic nature improves the efficiency of charge transfer processes, which is crucial for the conversion of solar energy into electricity.

Conducting Polymers

In the field of conducting polymers, 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide serves as a solvent and processing medium . Its properties facilitate the synthesis and manipulation of polymers that conduct electricity, which are used in various electronic devices.

Intercalation Electrode Materials

The ionic liquid is used in the synthesis of intercalation electrode materials . These materials are essential for energy storage devices as they allow for the insertion and extraction of ions, a process that is key to the operation of batteries.

Organic Synthesis

As an oxidizing agent, it is involved in organic synthesis to prepare valuable chemical intermediates . Its stability and solubility in organic reactions make it a versatile reagent for synthesizing a wide range of organic compounds.

Catalysis

Materials Science

The compound is applied in materials science, particularly in the development of 2-D materials . Its unique properties help in the exfoliation and stabilization of these materials, which have potential uses in nanotechnology and electronics.

CO2 Conversion

Its protic nature is being explored for converting CO2 into useful products . This application is particularly significant in the context of carbon capture and utilization strategies to mitigate climate change.

作用機序

Target of Action

It’s known that this compound belongs to a class of substances known as ionic liquids . Ionic liquids are often used as solvents and electrolytes due to their unique properties such as non-volatility, high thermal stability, and high ionic conductivity .

Mode of Action

The two cations, 1,2-dimethylimidazolium and trifluoromethylsulfonyl, are held together by ionic interaction. The cations are able to form hydrogen bonds with the anions, which results in the formation of a stable ionic liquid.

Biochemical Pathways

It’s known that ionic liquids can interact with various biological systems and can affect the structure and function of proteins and other biomolecules .

Pharmacokinetics

It’s known that ionic liquids have unique physicochemical properties that can influence their pharmacokinetic behavior .

Result of Action

It’s known that ionic liquids can interact with biological systems and can affect the structure and function of proteins and other biomolecules .

Safety and Hazards

Studies have shown that 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide is non-toxic and non-irritating to skin and eyes. In addition, it has been shown to be non-mutagenic and non-carcinogenic, making it a safe reagent for laboratory use.

将来の方向性

Ionic liquids like 1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide, due to their unique properties, have promising applications in various fields. For instance, they have a good application prospect in lithium-ion batteries . In the future, it could be used in the development of new materials, in drug delivery systems, and in the synthesis of new molecules.

特性

IUPAC Name |

bis(trifluoromethylsulfonyl)azanide;1,2-dimethyl-1H-imidazol-1-ium |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.C2F6NO4S2/c1-5-6-3-4-7(5)2;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h3-4H,1-2H3;/q;-1/p+1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPONMEPSPYLZOO-UHFFFAOYSA-O |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C[NH+]1C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F6N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2-Dimethylimidazolium bis(trifluoromethylsulfonyl)imide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-{(1S,2R)-1-[(11bR)-2,6-Dimethyldinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-yloxy]-1-phenylpropan-2-yl}-3-phenylurea, 97%](/img/structure/B6310618.png)